molecular formula C21H24FN3O3S B2973770 N-(2-fluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899951-79-2

N-(2-fluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2973770
CAS No.: 899951-79-2
M. Wt: 417.5
InChI Key: BZYUHTJQSJCDIN-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic organic compound characterized by a hexahydroquinazolinone core substituted with a tetrahydrofuran-2-ylmethyl group at the 1-position and a thioacetamide moiety at the 4-position. The thioacetamide is further linked to a 2-fluorophenyl group, introducing fluorinated aromaticity.

The synthesis likely involves sequential nucleophilic substitution and alkylation steps, analogous to methods reported for related thioacetamide derivatives. For example, hydrazinecarbothioamide intermediates can undergo cyclization under basic conditions to form triazole or quinazolinone cores . The tetrahydrofuran substituent may be introduced via alkylation of a precursor with a halogenated tetrahydrofuran derivative.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S/c22-16-8-2-3-9-17(16)23-19(26)13-29-20-15-7-1-4-10-18(15)25(21(27)24-20)12-14-6-5-11-28-14/h2-3,8-9,14H,1,4-7,10-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYUHTJQSJCDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Molecular Weight Key References
N-(2-fluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-hexahydroquinazolin-4-yl)thio)acetamide Hexahydroquinazolinone 1-(Tetrahydrofuran-2-yl)methyl; 4-(thioacetamide-N-2-fluorophenyl) ~413–420* Target compound
2-((1-(2-Morpholinoethyl)-2-oxo-hexahydroquinazolin-4-yl)thio)-N-(3-trifluoromethylphenyl)acetamide Hexahydroquinazolinone 1-(2-Morpholinoethyl); 4-(thioacetamide-N-3-CF3-phenyl) 413.4
N-(2-Fluorophenyl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide Pyridazinone 3-Thiomorpholin-4-yl; N-2-fluorophenyl 310.4
N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-dihydroquinazolin-2-yl)thio)acetamide Dihydroquinazolinone 3-(4-Sulfamoylphenyl); N-2-ethylphenyl 406.4

*Estimated based on analogous compounds .

Key Observations :

  • The hexahydroquinazolinone core is shared with the compound in , but the tetrahydrofuran substituent in the target compound replaces the morpholinoethyl group, likely altering solubility and steric interactions.
  • Fluorination at the phenyl ring (vs. trifluoromethyl in or ethyl in ) may enhance metabolic stability due to reduced susceptibility to oxidative metabolism .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Compound Class IR νC=S (cm⁻¹) IR νC=O (cm⁻¹) NMR Shifts (Regions A/B)* Melting Point (°C)
Target Compound (Thioacetamide) ~1240–1255 Absent (post-cyclization) Not reported Not available
Hydrazinecarbothioamides 1243–1258 1663–1682 NH: 3150–3319 251–315
1,2,4-Triazole-3-thiones 1247–1255 Absent NH: 3278–3414 Not reported
Dihydroquinazolinones Not reported ~1680 Aromatic H: δ7.0–8.5 170–315

*Regions A/B refer to proton environments influenced by substituents .

Key Observations :

  • The absence of a C=O stretch in the target compound’s IR spectrum (as in ) confirms cyclization to the hexahydroquinazolinone structure.
  • Fluorine’s electron-withdrawing effect may downfield-shift adjacent protons in NMR, analogous to shifts observed in fluorophenyl derivatives .

Key Observations :

    Q & A

    Q. What synthetic methodologies are recommended for the preparation of N-(2-fluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?

    Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a thiol-containing quinazolinone intermediate (e.g., 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol) with 2-chloro-N-(2-fluorophenyl)acetamide in the presence of a base like potassium carbonate in dichloromethane (DCM) under reflux . For derivatives with tetrahydrofuran (THF) substituents, alkylation of the quinazolinone nitrogen with a THF-methyl group may precede thioacetamide coupling. Purification typically involves solvent extraction (e.g., DCM/water), drying with Na₂SO₄, and recrystallization from methanol/acetone mixtures .

    Q. What spectroscopic and analytical techniques are critical for structural validation?

    Methodological Answer:

    • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and verifying thioether (-S-) and acetamide (-N-C=O) linkages. Aromatic protons in the 2-fluorophenyl group typically show splitting due to fluorine coupling .
    • X-ray Crystallography : Used to resolve crystal packing and confirm dihedral angles between aromatic/heterocyclic rings, as seen in structurally similar acetamide derivatives (e.g., 61.8° twist between dichlorophenyl and thiazol rings) .
    • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for confirming the presence of fluorine and sulfur atoms .

    Q. How is preliminary biological activity screening conducted for this compound?

    Methodological Answer: Initial screening focuses on in vitro assays:

    • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or microdilution methods (MIC determination) .
    • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. The thioacetamide and quinazolinone moieties are hypothesized to inhibit topoisomerases or kinases .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

    Methodological Answer:

    • Substituent Modification : Replace the THF-methyl group with bulkier alkyl chains (e.g., cyclopentyl) to enhance lipophilicity and membrane permeability. Analogues with electron-withdrawing groups (e.g., -CF₃) on the phenyl ring may improve metabolic stability .
    • Thioether vs. Ether Linkages : Compare bioactivity of thioacetamide derivatives with their oxygen-containing counterparts. Thioethers often exhibit stronger hydrogen bonding and improved target binding .
    • Crystallographic Data Integration : Use X-ray-derived torsion angles (e.g., 61.8° in dichlorophenyl-thiazol systems) to predict conformational flexibility and optimize steric interactions with biological targets .

    Q. How can contradictions in crystallographic or spectroscopic data be resolved?

    Methodological Answer:

    • Hydrogen Bonding Analysis : For crystal structures showing unexpected bond lengths or angles, evaluate intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming R₂²(8) motifs) that may distort geometry .
    • Dynamic NMR Studies : Resolve discrepancies in proton assignments caused by rotational barriers (e.g., hindered rotation in acetamide groups) by variable-temperature NMR .
    • DFT Calculations : Compare experimental IR/Raman spectra with computational models to validate vibrational modes of the thioacetamide (-S-C=O) and quinazolinone carbonyl groups .

    Q. What experimental design strategies improve synthetic yield and purity?

    Methodological Answer:

    • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, flow chemistry systems can enhance reproducibility in diazomethane syntheses .
    • Catalyst Screening : Test alternatives to EDCl (e.g., DCC, HATU) for coupling reactions. Potassium carbonate may be replaced with DBU for milder conditions .
    • Purification Techniques : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or preparative HPLC for challenging separations of regioisomers .

    Q. How can metabolic stability and toxicity be assessed preclinically?

    Methodological Answer:

    • Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify cytochrome P450-mediated degradation using LC-MS .
    • Ames Test : Screen for mutagenicity with Salmonella typhimurium strains TA98/TA100 to assess genotoxic risk .
    • hERG Binding Assays : Evaluate cardiac toxicity risks via patch-clamp electrophysiology or competitive binding assays .

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